2-[4-(morpholine-4-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenyl)-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c21-12-18-20(23-14-15-2-1-7-22-13-15)29-19(24-18)16-3-5-17(6-4-16)30(26,27)25-8-10-28-11-9-25/h1-7,13,23H,8-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTZABOCCZUDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CN=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(morpholine-4-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the morpholine group: This can be done through nucleophilic substitution reactions.
Formation of the pyridine moiety: This step may involve coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(morpholine-4-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-(morpholine-4-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-[4-(morpholine-4-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, highlighting key differences in core structures, substituents, and physicochemical properties.
Key Observations
Core Structure: The oxazole core (target compound and ) offers planar rigidity compared to pyrimidine () or hexahydroquinoline (). This may influence binding to flat enzymatic pockets.
Sulfonyl Groups: Morpholine sulfonyl (target compound, ) provides better solubility than piperidine sulfonyl () due to morpholine’s oxygen-rich ring . Sulfonamide derivatives generally exhibit enhanced metabolic stability over non-sulfonylated analogs.
Amino Substituents: The [(pyridin-3-yl)methyl]amino group (target compound) offers hydrogen-bonding capability, contrasting with the lipophilic 4-methoxyphenethylamino group () . Thiazolyl and oxadiazole substituents () introduce heteroatoms for metal coordination or π-π stacking .
Physicochemical Properties :
- Melting points vary significantly: ’s compound decomposes at 177.8°C, while ’s pyrimidine derivative (compound 3) melts at 242–243°C, suggesting higher thermal stability for pyrimidine cores .
- The target compound’s molecular weight (~439.5) falls within the typical range for drug-like molecules, balancing solubility and permeability.
Biological Activity
The compound 2-[4-(morpholine-4-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile (CAS number: 879314-76-8) is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a morpholine sulfonyl group, a pyridine moiety, and an oxazole ring. The molecular formula is , with a molecular weight of 396.45 g/mol. Its structural components suggest potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial activity of compounds similar to this compound. The findings indicate that derivatives containing the oxazole ring exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 62.5 µg/mL |
| Compound B | Escherichia coli | 125 µg/mL |
| This compound | TBD | TBD |
Note: TBD indicates that specific MIC values for this compound are yet to be determined in current literature.
Enzyme Inhibition
The sulfonamide moiety in the compound is known for its enzyme inhibitory properties. Studies have shown that compounds with similar structures can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are important targets in treating various diseases including Alzheimer's and urinary tract infections.
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | Inhibition Percentage |
|---|---|---|
| Compound C | Acetylcholinesterase | 75% at 100 µM |
| Compound D | Urease | 65% at 200 µM |
| This compound | TBD | TBD |
Case Studies
Several studies have explored the biological activity of related compounds. For instance, a study published in Molecules demonstrated that compounds with a morpholine sulfonamide structure exhibited promising antibacterial activity against Enterococcus faecium, with significant inhibition zones observed during testing .
Another study focused on the synthesis and evaluation of various oxazole derivatives for their antimicrobial properties, indicating that modifications to the phenyl moiety could enhance efficacy against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
